molecular formula C13H20N2 B1275746 1-benzyl-N-methylpiperidin-4-amine CAS No. 7006-50-0

1-benzyl-N-methylpiperidin-4-amine

Cat. No. B1275746
CAS RN: 7006-50-0
M. Wt: 204.31 g/mol
InChI Key: RGEQSTMITLEXKD-UHFFFAOYSA-N
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Description

The compound 1-benzyl-N-methylpiperidin-4-amine is a chemical structure that is of interest in various synthetic and medicinal chemistry applications. It is related to piperidine alkaloids, which are known for their presence in many pharmaceuticals and are often explored for their potential biological activities.

Synthesis Analysis

The synthesis of compounds related to 1-benzyl-N-methylpiperidin-4-amine can be achieved through various methods. One approach involves the addition of benzylamine to 4-chloro-β-nitrostyrene, leading to the formation of 1-phenylethylene-1,2-diamines. These intermediates can then be cyclized to yield substituted phenylpiperazines, which are structurally related to the target compound . Another method includes the regio- and stereospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides to produce trans-3-amino-1-benzylpiperidin-4-ols, which are potential intermediates for further transformation into compounds like 1-benzyl-N-methylpiperidin-4-amine .

Molecular Structure Analysis

The molecular structure of 1-benzyl-N-methylpiperidin-4-amine is characterized by the presence of a piperidine ring, a benzyl group, and a methylamine moiety. The stereochemistry of such compounds is crucial, as demonstrated by the synthesis of trans-4-amino-1-benzyl-3-hydroxypiperidines, where regio- and stereoselectivity are ensured by specific activation of the oxirane ring in epoxypiperidine derivatives .

Chemical Reactions Analysis

The chemical reactivity of 1-benzyl-N-methylpiperidin-4-amine and related structures can be influenced by various functional groups. For instance, acylation and alkylation of the amino group in related amides and amines can significantly affect their biological activities, such as anticonvulsant properties . Moreover, the synthesis of benzyl derivatives of heterocyclic amines through reductive alkylation demonstrates the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-benzyl-N-methylpiperidin-4-amine derivatives are influenced by their molecular structure. The synthesis of related compounds often involves optimization of reaction conditions, such as temperature and reagent ratios, to achieve high yields and purity . The characterization of these compounds typically includes techniques like NMR, IR spectroscopy, and mass spectrometry to confirm their structures and purity .

Scientific Research Applications

“1-benzyl-N-methylpiperidin-4-amine” is a chemical compound with the molecular formula C13H20N2 . It’s a liquid with a boiling point of 110°C at 0.7mBar . This compound is used in scientific research, particularly in the field of organic chemistry .

Piperidine derivatives, such as “1-benzyl-N-methylpiperidin-4-amine”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of substituted piperidines is an important task of modern organic chemistry .

The methods of application or experimental procedures for “1-benzyl-N-methylpiperidin-4-amine” would depend on the specific research context. For example, it might be used as a starting material in a chemical reaction to synthesize a new compound, or it might be used as a reagent to induce a specific reaction .

The results or outcomes obtained from using “1-benzyl-N-methylpiperidin-4-amine” would also depend on the specific research context. In drug design, for example, the goal might be to create a new drug with improved therapeutic properties. The success of such research could be measured in terms of the new drug’s efficacy, safety, and other pharmacological properties .

Safety And Hazards

The safety data sheet for “1-benzyl-N-methylpiperidin-4-amine” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

1-benzyl-N-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-14-13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEQSTMITLEXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399748
Record name 1-Benzyl-N-methylpiperidin-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-methylpiperidin-4-amine

CAS RN

7006-50-0
Record name N-Methyl-1-(phenylmethyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7006-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-N-methylpiperidin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-N-methylpiperidin-4-amine
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Synthesis routes and methods I

Procedure details

A mixture of 1-benzyl-4-piperidone (XXV, Chart G, 24.5 mL, 0.1295 mol), N-methylamine hydrochloride (44.75 g, 0.6628 mol) and methanol (50 ml) is stirred for 35 minutes at 20-25°, at which time additional methanol (10 ml) is added. The mixture is then cooled in an ice bath and a solution of sodium cyanoborohydride (9.1749 g, 0.1460 mol) in methanol (68 ml) is added to the mixture. The mixture is stirred for 5 min and then is allowed to warm to 20-25°. After 1.25 hr the mixture is concentrated under reduced pressure and saturated aqueous sodium bicarbonate is added. After stirring for 1 hr, the mixture is extracted with dichloromethane and the organic phases are combined, backwashed with saline, dried with magnesium sulfate and concentrated under reduced pressure to give (XXVII). The material is upgraded by forming the dihydrochloride salt and collecting the resulting solids. The dihydrochloride salt is further upgraded by trituration with dichloromethane. The free base (XXVII) is recovered by slurrying the dihydrochloride salt (7.5204 g, 0.02713 mol) in dichloromethane and adding enough saturated sodium bicarbonate to dissolve all the solids and then extracting the aqueous layer exhaustively with dichloromethane to obtain N-(1-benzylpiperidin-4yl)-N-methylamine (XXVII), MS (m/z) 204; IR (neat) 2942, 2796, 2775, 743 and 2749 cm-1.
Quantity
24.5 mL
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reactant
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44.75 g
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50 mL
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9.1749 g
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68 mL
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10 mL
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Synthesis routes and methods II

Procedure details

To a suspension of LAH (0.5 g, 5 eq) in THF (10 mL), was added 7a and the mixture was refluxed for 72 h. After allowing the reaction mix to cool down to room temperature, 0.5 mL of water, 1 mL of 1 M sodium hydroxide and 1.5 mL of water were added slowly and sequentially. Ethyl acetate was added and the mixture was filtered. Removal of the solvent gave 0.36 g (66% on both steps) of 7b as an oil which was used without further purification on the next step.
Name
Quantity
0.5 g
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10 mL
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0 (± 1) mol
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0.5 mL
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1 mL
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1.5 mL
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Synthesis routes and methods III

Procedure details

To a solution of 1-benzyl-4-piperidone (1.9 g, 10 mmol) in MeOH (10 ml) were added methylamine (8 ml, 16 mmol) and 3 Å molecular sieves. After stirring at RT for 1 h, the reaction was cooled in an ice-bath and 4N HCl in dioxane (2.5 ml, 10 mmole) and NaCNBH3 (1.2 g, 20 mmol) were added. The reaction was stirred at RT overnight. After the reaction was complete, H2O was added the pH was adjusted to 10 with 50% NaOH solution. The product was extracted with EtOAc (100 ml, 3×)from aqueous solution and combined. The combined organic solution was washed with brine, dried over MgSO4, filtered and concentrated to give an oil which was purified by silica flash chromatography, eluting with 8% saturated NH3 /MeOH in CH2Cl2 to give 4-methylamino-1-benzyl piperidine (1.77 g, 8.66 mmol, 86%). FAB Mass [M+1]+35Cl 205.
Quantity
1.9 g
Type
reactant
Reaction Step One
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8 mL
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reactant
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Quantity
10 mL
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solvent
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2.5 mL
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1.2 g
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Synthesis routes and methods IV

Procedure details

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[BH3-]C#N
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reactant
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Synthesis routes and methods V

Procedure details

1-Benzylpiperidin-4-one (5.0 g, 26.315 mmol, 1.0 eq.) was dissolved in MeOH (78 ml); AcOH (0.2 ml) and CH3NH2.HCl (2.6 g, 39.47 mmol, 1.5 eq.) were added and stirring was carried out for 2 hours at RT. NaCNBH3 (3.3 g, 52.63 mmol, 2.0 eq.) was then added in portions at 0° C. and the mixture was stirred for 16 hours at RT. The reaction mixture was concentrated under reduced pressure. The residue was taken up in sat. sodium hydrogen carbonate solution (150 ml) and extracted with DCM (2×200 ml). The combined org. phases were dried over sodium sulfate, concentrated and used in the next stage without being purified further. Yield: 92% (5.0 g, 24.509 mmol)
Quantity
5 g
Type
reactant
Reaction Step One
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Quantity
78 mL
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solvent
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Quantity
0.2 mL
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reactant
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2.6 g
Type
reactant
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3.3 g
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzyl-N-methylpiperidin-4-amine
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